molecular formula C18H15N2PS B14168396 1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide CAS No. 4601-98-3

1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide

Cat. No.: B14168396
CAS No.: 4601-98-3
M. Wt: 322.4 g/mol
InChI Key: FWIBHYFAQQEQDF-UHFFFAOYSA-N
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Description

1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide is a heterocyclic compound that contains both nitrogen and phosphorus atoms within its structure

Preparation Methods

The synthesis of 1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide typically involves the reaction of diphenylphosphine with ortho-phenylenediamine in the presence of sulfur. The reaction conditions often include heating the mixture under reflux to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.

    Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as flame retardants and polymers.

Mechanism of Action

The mechanism of action of 1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use, whether in drug development or material science.

Comparison with Similar Compounds

1,2-Diphenyl-2,3-dihydro-1h-1,3,2-benzodiazaphosphole 2-sulfide can be compared with other similar compounds such as:

  • 1,3-Diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
  • 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine

These compounds share structural similarities but differ in their chemical properties and applications

Properties

CAS No.

4601-98-3

Molecular Formula

C18H15N2PS

Molecular Weight

322.4 g/mol

IUPAC Name

2,3-diphenyl-2-sulfanylidene-1H-1,3,2λ5-benzodiazaphosphole

InChI

InChI=1S/C18H15N2PS/c22-21(16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)20(21)15-9-3-1-4-10-15/h1-14H,(H,19,22)

InChI Key

FWIBHYFAQQEQDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3NP2(=S)C4=CC=CC=C4

Origin of Product

United States

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